B1193816 META060

META060

カタログ番号 B1193816
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

META060 is multikinase inhibitor, which inhibits the activity of kinases (spleen tyrosine kinase, Bruton's tyrosine kinase, phosphatidylinositol 3-kinase, and GSK3) associated with RA and inhibits beta-catenin phosphorylation. META060 also inhibits osteoclastogenesis as wells as inhibits IL-1beta-activated prostaglandin E(2), matrix metalloproteinase 3, IL-6, IL-8, and monocyte chemotactic protein 1 in RASFs. In mice with acute inflammation, oral administration of META060 reduced paw swelling similar to the effect of aspirin. In mice with CIA, META060 significantly reduced the arthritis index and decreased bone, joint, and cartilage degradation. Serum IL-6 concentrations in these mice were inhibited in a dose-dependent manner. META060 may have therapeutic potential in the treatment of inflammatory diseases. (Arthritis Rheum. 2010 Jun; 62(6):1683-92 )

科学的研究の応用

Inflammation and NF-κB Pathway Inhibition

META060 has been identified as an effective inhibitor of the NF-κB pathway, crucial in inflammation. A study by Desai et al. (2009) showed that META060 targets inflammatory signal transduction in lipopolysaccharide (LPS)-stimulated macrophages without affecting COX-2 enzymatic activity. It also demonstrated inhibition of prostaglandin E2, nitric oxide, TNFα, and IL-6, implicating its potential as a safe anti-inflammatory therapeutic.

Obesity and Insulin Resistance

Research by Vroegrijk et al. (2013) explored the impact of META060 on weight gain, body composition, and metabolism in a high-fat-diet fed mouse model. The study found that META060 administration led to a significant reduction in weight gain and improved glucose tolerance, suggesting its therapeutic value in managing obesity and insulin resistance.

Cardiovascular Diseases

A study by Desai et al. (2012) investigated the effects of META060 on endothelial and monocyte cell models relevant to atherosclerosis. The findings indicated that META060 inhibits monocyte-endothelial cell interactions and suppresses multiple biomarkers of inflammation in both cell types. This highlights its potential in preventing or treating cardiovascular diseases by reducing inflammation and plaque destabilization.

Rheumatoid Arthritis and Bone Degradation

In the context of rheumatoid arthritis, a study by Konda et al. (2010) showed that META060 inhibits osteoclastogenesis and various biomarkers associated with bone and cartilage degradation in vitro. Furthermore, it demonstrated anti-inflammatory efficacy in vivo in both acute and chronic inflammation models. This suggests its potential use in treating inflammatory diseases with bone and cartilage involvement.

特性

製品名

META060

IUPAC名

Unknown

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

META-060;  META060;  META 060

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。